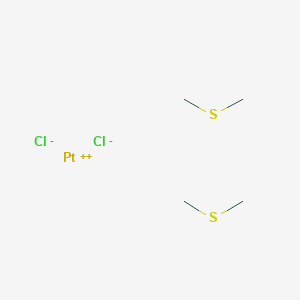
Bis(dimethylsulfur)platinum(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylsulfur)platinum(II) dichloride is a platinum-based compound with the chemical formula C4H12Cl2PtS2. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound is a mixture of cis and trans isomers and is often utilized in research and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dimethylsulfur)platinum(II) dichloride can be synthesized through the reaction of platinum(II) chloride with dimethyl sulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The resulting product is a solid that can be purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various catalytic processes and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dimethylsulfur)platinum(II) dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form platinum(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting ligands: Such as triphenylphosphine or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Platinum complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dimethylsulfur)platinum(II) dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in catalytic processes for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of bis(dimethylsulfur)platinum(II) dichloride involves its ability to coordinate with other molecules through its platinum center. The compound can form complexes with various ligands, which can then participate in catalytic cycles or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to bis(dimethylsulfur)platinum(II) dichloride include:
- cis-Dichlorobis(diethyl sulfide)platinum(II)
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triethylphosphine)platinum(II)
- Dichloro(1,5-cyclooctadiene)platinum(II)
Uniqueness
This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum complexes. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H12Cl2PtS2 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
methylsulfanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OWJNVRJATFZAKN-UHFFFAOYSA-L |
Kanonische SMILES |
CSC.CSC.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


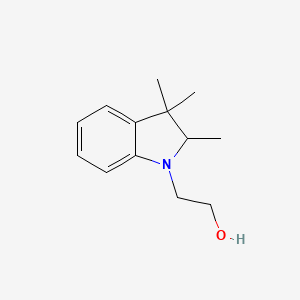
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
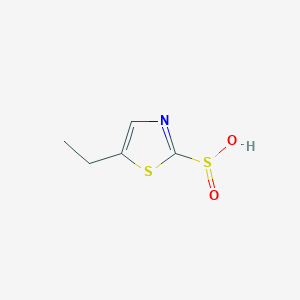

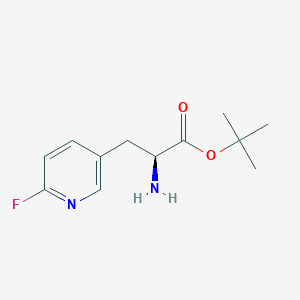


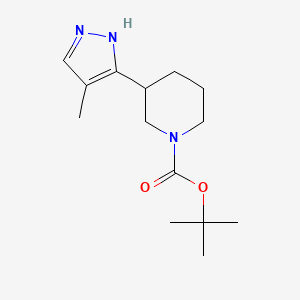
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
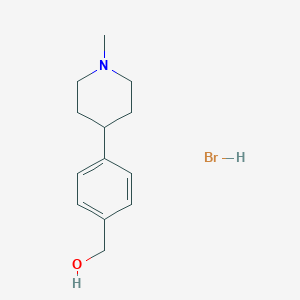
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

